N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyclohexane carboxamide group, and a 3-methylphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the 3-methylphenoxyethyl group: This step involves the reaction of the benzimidazole intermediate with 3-methylphenoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of the cyclohexanecarboxamide group: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenoxyethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
- N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to the specific positioning of the 3-methylphenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H31N3O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-19-8-7-11-21(18-19)30-17-16-28-23-13-6-5-12-22(23)27-24(28)14-15-26-25(29)20-9-3-2-4-10-20/h5-8,11-13,18,20H,2-4,9-10,14-17H2,1H3,(H,26,29) |
InChI Key |
FZYFUIKFLFDHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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